Product packaging for heptadec-15-en-8-yl 2-hydroxybenzoate(Cat. No.:)

heptadec-15-en-8-yl 2-hydroxybenzoate

Cat. No.: B12431710
M. Wt: 374.6 g/mol
InChI Key: QIPKHCFTUSJWMP-UHFFFAOYSA-N
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Description

Heptadec-15-en-8-yl 2-hydroxybenzoate, more commonly known in research as Ginkgolic Acid II (C17:1), is a organic compound belonging to the class of salicylic acids . It is structurally characterized as a 2-hydroxybenzoic acid with a long, unsaturated 15-heptadecenyl chain at the 8-position . This molecular structure classifies it as a key component of ginkgolic acids, which are natural products found in the Ginkgo biloba plant. As a specialized metabolite, Ginkgolic Acid II holds significant value in natural product chemistry and phytochemical research. Researchers utilize this compound as a standard for the identification and quantification of ginkgolic acids in various botanical extracts and complex mixtures . Its potential as a biomarker for the consumption of certain fats and oils is also an area of scientific interest . The compound has a molecular formula of C 24 H 38 O 3 and an average mass of 374.565 Da . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H38O3 B12431710 heptadec-15-en-8-yl 2-hydroxybenzoate

Properties

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

IUPAC Name

heptadec-15-en-8-yl 2-hydroxybenzoate

InChI

InChI=1S/C24H38O3/c1-3-5-7-9-10-12-14-18-21(17-13-11-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,15-16,19-21,25H,4,6-14,17-18H2,1-2H3

InChI Key

QIPKHCFTUSJWMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCCCC=CC)OC(=O)C1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies for Complex Ester Architectures

Classical Esterification and Transesterification Approaches

Traditional methods for ester synthesis remain highly relevant in modern organic chemistry. These approaches, primarily direct esterification and transesterification, offer robust and well-understood pathways to a wide array of esters.

Direct Esterification of Carboxylic Acids with Long-Chain Alcohols

The most direct route to an ester is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. organic-chemistry.orguomustansiriyah.edu.iq In the context of synthesizing heptadec-15-en-8-yl 2-hydroxybenzoate, this would involve the reaction of salicylic (B10762653) acid (2-hydroxybenzoic acid) with heptadec-15-en-8-ol.

This reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant, typically the alcohol, is used, or the water formed during the reaction is removed. organic-chemistry.org The reaction is catalyzed by a strong Brønsted acid, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org The protonation of the carbonyl oxygen of the carboxylic acid by the catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

For long-chain alcohols and sterically hindered substrates, the reaction may require more forcing conditions, such as higher temperatures and longer reaction times. acs.org The synthesis of esters from C10-C18 fatty acids and alcohols has been achieved in high yields using equimolar mixtures in the presence of a suitable catalyst. acs.org

Table 1: Representative Conditions for Direct Esterification of a Carboxylic Acid with a Long-Chain Alcohol

ParameterConditionRationale
Reactants Carboxylic Acid, Long-Chain AlcoholFormation of the target ester.
Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)To protonate the carbonyl group and increase its reactivity. organic-chemistry.org
Solvent Toluene, XyleneTo allow for azeotropic removal of water and drive the equilibrium. organic-chemistry.org
Temperature RefluxTo provide the necessary activation energy for the reaction.
Reaction Time Several hours to daysTo ensure the reaction proceeds to completion, especially with sterically hindered substrates. acs.org

This table presents generalized conditions and may require optimization for specific substrates.

Transesterification Reactions for Ester Synthesis

Transesterification is another classical method that can be employed for the synthesis of complex esters. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to form a new ester and a new alcohol. winthrop.edu For the synthesis of this compound, a potential route would be the transesterification of a simple alkyl salicylate (B1505791), such as methyl salicylate, with heptadec-15-en-8-ol. scilit.comgoogle.com

This approach can be advantageous as it avoids the production of water, simplifying the workup procedure. organic-chemistry.org The reaction can be catalyzed by either acids or bases. scilit.com Basic catalysts, such as sodium methoxide (B1231860) or lithium hydroxide (B78521), have been shown to be highly effective for the transesterification of methyl salicylate. scilit.com Tin-based catalysts are also utilized in the production of salicylic esters for perfumery, offering high yields and reusability. google.com

Optimization of Reaction Conditions and Catalytic Systems

To maximize the yield and efficiency of esterification and transesterification reactions, several parameters can be optimized. The choice of catalyst, solvent, temperature, and the molar ratio of reactants all play a crucial role. ijcce.ac.irresearchgate.net

For direct esterification, the continuous removal of water is a key optimization strategy. nih.gov This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by using dehydrating agents. Using an excess of the alcohol can also shift the equilibrium towards the product side.

In transesterification, the choice of catalyst is critical. While basic catalysts can be very effective, they can also promote side reactions if the substrate is sensitive to bases. Acid catalysts are also commonly used. scilit.com The optimization of catalyst loading, reaction temperature, and time is essential to achieve high conversion and selectivity. ijcce.ac.ir The use of microwave irradiation has been shown to accelerate the transesterification of methyl salicylate, leading to high yields in shorter reaction times. scilit.com

Advanced Catalytic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and the generation of acidic waste, advanced catalytic strategies have been developed. These include the use of sophisticated homogeneous and heterogeneous catalysts.

Homogeneous Catalysis in Ester Synthesis (e.g., Lewis Acid Catalysis)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Lewis acids have emerged as powerful catalysts for esterification reactions. researchgate.netorganic-chemistry.org They function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. rsc.org

A variety of metal-based Lewis acids have been employed, including salts of iron, aluminum, gallium, and indium. acs.orgrsc.org For instance, ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be a versatile catalyst for the esterification of long-chain fatty acids and alcohols. acs.org Magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper triflate (Cu(OTf)₂) are also highly efficient Lewis acid catalysts for esterification, requiring only small catalyst loadings at room temperature. organic-chemistry.org The use of these catalysts often leads to cleaner reactions and simpler purification procedures. organic-chemistry.org Group 13 cations (Al³⁺, Ga³⁺, In³⁺) have also been shown to be effective catalysts for esterification. rsc.org

Table 2: Examples of Homogeneous Lewis Acid Catalysts for Esterification

CatalystSubstratesKey Advantages
FeCl₃·6H₂O Long-chain fatty acids and alcoholsHigh activity, readily available. acs.org
Mg(ClO₄)₂ Various carboxylic acidsHigh efficiency at room temperature, low catalyst loading. organic-chemistry.org
Cu(OTf)₂ Various carboxylic acidsHigh efficiency at room temperature, tolerance of sensitive functional groups. organic-chemistry.org
Tin-based catalysts Salicylic lower alkyl esters and alcoholsHigh yield, reusable catalyst. google.com
Group 13 Cations (Al³⁺, Ga³⁺, In³⁺) Oleic acid and oleyl alcoholEfficient catalysis, size/morphology control in nanocrystal synthesis. rsc.org

This table provides examples of catalysts and their reported applications in ester synthesis.

Heterogeneous Catalysis for Sustainable Ester Production

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and environmentally friendly processes. organic-chemistry.orgmdpi.comrsc.org A wide range of solid acid catalysts have been developed for esterification reactions.

These include materials such as graphene oxide, zeolites, sulfated metal oxides, and functionalized silica. organic-chemistry.orgresearchgate.net Graphene oxide has been demonstrated as an efficient and reusable heterogeneous acid catalyst for the esterification of a broad range of aliphatic and aromatic acids and alcohols. organic-chemistry.org Zeolites and sulfated zirconia have also shown high catalytic activity in the synthesis of esters like phenyl salicylate. researchgate.net For the production of levulinic esters, zirconium-based metal-organic frameworks (MOFs) have been utilized as effective heterogeneous catalysts. acs.org

The use of heterogeneous catalysts can simplify product purification, reduce corrosive waste, and allow for continuous flow processes, making them highly attractive for industrial applications. mdpi.com

Mechanistic Investigations of Esterification Catalysis

The formation of the ester linkage in this compound is a critical step that is typically facilitated by a catalyst to enhance reaction rates and yields. The two primary catalytic approaches, acid-catalyzed and enzyme-catalyzed esterification, proceed through distinct mechanistic pathways.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

A cornerstone of organic synthesis, the Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Common catalysts for this reaction include strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), as well as solid acid catalysts. masterorganicchemistry.comlibretexts.org The mechanism is a reversible process that involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (salicylic acid in this case), rendering the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (heptadec-15-en-8-ol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the former carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Enzyme-Catalyzed Esterification

Lipases are a class of enzymes that have gained significant traction as catalysts in ester synthesis due to their high selectivity and mild reaction conditions. nih.govacs.org The catalytic mechanism of lipase-mediated esterification involves a "ping-pong bi-bi" kinetic model and relies on a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, typically consisting of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). researchgate.netnih.gov

The mechanism proceeds as follows:

Acyl-Enzyme Intermediate Formation: The serine residue, activated by the histidine and aspartate/glutamate residues, acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid. researchgate.netnih.gov This results in the formation of a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, with the release of a water molecule.

Nucleophilic Attack by Alcohol: The alcohol then enters the active site and attacks the acyl-enzyme intermediate. nih.gov

Ester Formation and Enzyme Regeneration: This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the ester product and regenerate the free enzyme. researchgate.netnih.gov

This enzymatic approach offers high chemo-, regio-, and enantioselectivity, which is particularly advantageous for complex molecules with multiple functional groups. nih.gov

Green Chemistry Principles in Ester Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free methods have been developed for esterification reactions. One such technique is high-speed ball milling (HSBM), a mechanochemical method that can facilitate reactions in the solid state at room temperature, thereby avoiding the need for solvents. nih.govrsc.org For instance, esterifications have been successfully carried out using I₂/KH₂PO₂ or KI/P(OEt)₃ systems under HSBM conditions. nih.gov Another approach involves using one of the reactants in excess to act as the solvent, or employing catalysts that are effective under solvent-free conditions, such as solid-supported Lewis acids. researchgate.net

MethodCatalyst/PromoterConditionsAdvantage
High-Speed Ball MillingI₂/KH₂PO₂Room Temperature, 20 minSolvent-free, rapid reaction
High-Speed Ball MillingKI/P(OEt)₃Room Temperature, 60 minSolvent-free, transition-metal-free
Solid Phase CatalysisSiO₂/ZnCl₂60-70 °CSolvent-free, catalyst can be recycled

Application of Biocatalysis (e.g., Lipase-Mediated Esterification)

The use of enzymes, particularly lipases, as catalysts in ester synthesis is a prime example of green chemistry in action. acs.orgacs.org Lipases offer several advantages over traditional chemical catalysts:

Mild Reaction Conditions: Lipase-catalyzed reactions can be performed at or near room temperature and neutral pH, which reduces energy consumption and the formation of byproducts. acs.org

High Selectivity: Lipases exhibit high levels of chemo-, regio-, and enantioselectivity, minimizing the need for protecting groups and reducing waste. nih.gov

Biodegradability and Reusability: Enzymes are biodegradable and can often be immobilized and reused, making the process more sustainable and cost-effective. acs.org

Solvent-Free Systems: Lipase-catalyzed esterifications can often be conducted in solvent-free systems, further enhancing their green credentials. acs.org

For the synthesis of a molecule like this compound, a lipase (B570770) could potentially offer a highly selective and environmentally benign route.

Integration of Renewable Feedstocks in Synthetic Pathways

The principles of green chemistry also encourage the use of renewable raw materials. The starting materials for this compound, namely salicylic acid and heptadec-15-en-8-ol, can potentially be sourced from renewable feedstocks. Salicylic acid, for instance, is a natural product found in various plants. While industrial production often relies on the Kolbe-Schmitt reaction using phenol (B47542) derived from petroleum, research into bio-based routes is ongoing.

Heptadec-15-en-8-ol, an unsaturated fatty alcohol, could potentially be derived from the reduction of corresponding fatty acids found in plant oils or other biological sources. The use of such renewable feedstocks aligns with the goal of creating more sustainable synthetic pathways.

Enantioselective and Regioselective Synthesis Considerations

Stereochemical Control in the Formation of Unsaturated Alkyl Chains

The presence of a double bond in the heptadec-15-en-8-yl chain introduces the possibility of E/Z isomerism, and if chiral centers are present, enantioselectivity becomes a critical consideration. Achieving stereochemical control during the synthesis of such unsaturated alkyl chains is a significant challenge in organic synthesis.

Several modern catalytic methods have been developed to address this challenge. For instance, copper-catalyzed allylic alkylation reactions have been shown to be effective for the enantioselective synthesis of α-alkyl-β,γ-unsaturated esters. acs.orgnih.gov These reactions often utilize chiral ligands to induce high levels of enantioselectivity.

Another powerful technique is asymmetric hydrogenation. The use of chiral rhodium or ruthenium catalysts with specific phosphine (B1218219) ligands can facilitate the enantioselective reduction of prochiral α,β-unsaturated esters to their corresponding saturated chiral esters with high optical purity. acs.org While the double bond in heptadec-15-en-8-yl is not α,β to the ester group, analogous principles of asymmetric catalysis could be applied to precursors to establish the desired stereochemistry in the alkyl chain.

Regioselectivity is also crucial, especially when introducing functionality to the unsaturated chain. For example, in reactions involving allenes, which contain two adjacent double bonds, transition-metal catalysis can be used to achieve highly regioselective hydrocyanation, leading to the formation of β,γ-unsaturated nitriles with excellent control over the position of the newly introduced functional group. beilstein-journals.org Similar strategies could be adapted for the regioselective functionalization of the unsaturated chain in the synthesis of this compound precursors.

Regioselectivity in Salicylate Ester Formation

The synthesis of salicylate esters, including this compound, involves the reaction of salicylic acid with an alcohol. A primary challenge in this process is regioselectivity. Salicylic acid possesses two reactive functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). Consequently, esterification can potentially occur at either site. To synthesize a 2-hydroxybenzoate, the reaction must be directed to occur exclusively at the carboxylic acid group, leaving the phenolic hydroxyl group intact.

The selective esterification of the carboxylic acid group in the presence of a phenol is typically achieved under acidic conditions, a method known as Fischer esterification. uomustansiriyah.edu.iq In this reaction, an acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (in this case, heptadec-15-en-8-ol). The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used, or water is removed as it is formed.

Conversely, reaction at the phenolic hydroxyl group is favored under different conditions, typically involving an acylating agent like acetic anhydride (B1165640), which would lead to an acetoxybenzoate, not the desired hydroxybenzoate. Therefore, careful selection of reagents and reaction conditions is paramount for achieving the desired regioselectivity.

Recent advancements have explored various catalytic systems to improve the efficiency and selectivity of salicylate synthesis. For instance, Brønsted acidic ionic liquids have been employed as both catalysts and solvents, demonstrating high yields (76-96%) and offering the advantage of being recyclable. researchgate.net Another approach utilizes methyl salicylate itself as a selective methylating agent for other carboxylic acids, highlighting the nuanced reactivity within this class of compounds. organic-chemistry.org For more complex structures, titanium tetrachloride (TiCl₄) has been used to mediate formal [3+3] cyclizations to regioselectively prepare 5-alkylsalicylates, showcasing catalyst-controlled regioselective strategies. nih.gov

The successful synthesis of this compound would thus depend on a well-optimized Fischer esterification or a related modern catalytic method that ensures the selective reaction between the carboxylic acid of salicylic acid and the hydroxyl group of heptadec-15-en-8-ol.

Table 1: Comparison of Catalytic Systems for Salicylate Synthesis This table presents illustrative data based on general findings for salicylate synthesis and does not represent specific results for this compound.

Catalyst SystemTypical ConditionsReported YieldsKey Advantages
Conc. H₂SO₄ (Fischer) Excess alcohol, heat (reflux)Variable, typically moderate to highLow cost, simple procedure uomustansiriyah.edu.iq
Brønsted Acidic Ionic Liquids 100-130°C, neat76-96%Recyclable catalyst/solvent, environmentally benign researchgate.net
p-Dodecylbenzenesulfonic acid (DBSA) Reaction in waterHighSurfactant-type catalyst, avoids organic solvents organic-chemistry.org
Macroporous Polymeric Acid 50-80°C, no water removalHighHeterogeneous catalyst, easy recovery, applicable to flow systems organic-chemistry.org

Flow Chemistry and Automated Synthesis Techniques for Ester Production

The industrial and laboratory-scale production of esters has been significantly advanced by the adoption of flow chemistry and automated synthesis platforms. nih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.org

Flow chemistry involves continuously pumping reagents through a network of tubes or channels, where they mix and react. mdpi.com This setup allows for rapid optimization of reaction conditions such as temperature, pressure, and residence time. acs.org For esterification, which is often an equilibrium-limited reaction, flow reactors can be designed to efficiently remove byproducts like water, thus driving the reaction to completion. riken.jp RIKEN researchers, for example, developed a solid catalyst for continuous flow esterification that achieved high yields by minimizing the reverse reaction. riken.jp The ability to operate at superheated conditions—temperatures above the solvent's boiling point in batch reactors—can dramatically accelerate reaction rates, as seen in the synthesis of ester 32, where a flow process at 115°C gave a higher yield in 22 minutes than a batch reaction at room temperature over 3 hours. acs.org

The synthesis of this compound could be effectively implemented in a flow system. Reagents (salicylic acid and heptadec-15-en-8-ol) could be pumped through a heated reactor column packed with a solid acid catalyst. organic-chemistry.orgriken.jp This approach would allow for precise temperature control and efficient mixing, leading to potentially higher yields and purity in shorter reaction times compared to batch synthesis. Furthermore, coupling the flow reactor with online monitoring and automated purification would streamline the entire production process.

Table 2: Illustrative Parameters for Continuous Flow Ester Synthesis This table shows example parameters from published flow synthesis procedures for various esters and serves as a model for a potential synthesis of this compound.

Product TypeReactor TypeCatalystTemperature (°C)Residence TimeReported Yield/OutputReference
α-Trifluoromethylthiolated Ester PTFE CoilTriethylamine6030 min75% acs.org
Ethyl Benzoate (B1203000) Flow deviceNone (Supercritical)>20012 min87% nih.gov
Atropine (Tropine Ester intermediate) Flow ReactorNone1003.5 min22% (overall) mdpi.com
Ibuprofen Precursor (Methyl Ester) Flow ReactorPhI(OAc)₂--- mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Molecules

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment, connectivity, and stereochemistry of atoms.

High-resolution 1D NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for characterizing the primary structure of heptadec-15-en-8-yl 2-hydroxybenzoate.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be characterized by distinct signals corresponding to the aromatic protons of the salicylate (B1505791) ring and the aliphatic protons of the long alkyl chain.

Salicylate Moiety: The aromatic region would display characteristic signals for the four protons on the benzene (B151609) ring. Based on data from simpler alkyl salicylates like methyl salicylate, these protons typically resonate between 6.8 and 7.8 ppm. docbrown.info The hydroxyl proton of the salicylate group is expected to appear as a singlet at a downfield chemical shift, often above 10 ppm, due to intramolecular hydrogen bonding. docbrown.infosciepub.com

Alkyl Chain: The long heptadecenyl chain would produce a series of overlapping signals in the upfield region of the spectrum. The protons adjacent to the ester oxygen (C8-H) would be deshielded and expected to resonate around 4.2-4.4 ppm. The olefinic protons at C15 and C16 would appear as multiplets in the range of 5.3-5.4 ppm. The terminal methyl group (C17) would give a signal at approximately 0.9 ppm. The numerous methylene (B1212753) (-CH2-) groups in the chain would generate a large, complex signal cluster between 1.2 and 1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with each unique carbon atom giving a distinct signal.

Salicylate Moiety: The carbonyl carbon of the ester would be the most downfield signal, typically around 170 ppm. The aromatic carbons would resonate in the 115-160 ppm range.

Alkyl Chain: The carbons of the double bond (C15 and C16) would appear in the olefinic region (~120-130 ppm). The carbon attached to the ester oxygen (C8) would be found around 65-70 ppm. The aliphatic carbons of the chain would produce a series of signals in the upfield region, from approximately 14 to 35 ppm.

A hypothetical ¹H NMR data table for this compound, based on analogous compounds, is presented below.

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Salicylate OH>10s-
Salicylate Ar-H6.8 - 7.8m-
C8-H4.2 - 4.4m-
C15-H, C16-H5.3 - 5.4m-
Chain -CH2-1.2 - 1.6m-
Terminal -CH3~0.9t~7

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and through-space interactions within the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons along the heptadecenyl chain and within the salicylate ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique would be vital for establishing the connection between the salicylate moiety and the alkyl chain via the ester linkage, by observing a correlation between the C8 protons of the chain and the carbonyl carbon of the salicylate.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For instance, it could help determine the geometry of the double bond in the alkyl chain.

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its solid or aggregated state. For long-chain molecules like this compound, which may exhibit self-assembly or crystalline polymorphism, ssNMR could be used to study the packing arrangements and intermolecular interactions in the solid phase. Studies on similar long-chain salicylate surfactants have shown they can form complex self-assembled structures in different media. acs.org

Mass Spectrometry (MS) in Complex Compound Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C24H38O3), HRMS would be able to confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique is invaluable for structural elucidation by revealing the fragmentation pathways of a molecule. For this compound, key fragmentation patterns would be expected:

Loss of the alkyl chain: A common fragmentation pathway for esters is the cleavage of the ester bond, which would result in the loss of the heptadecenyl group and the detection of an ion corresponding to the salicylate moiety.

Fragmentation within the alkyl chain: The long alkyl chain could undergo fragmentation at various points, particularly around the double bond, leading to a series of fragment ions that can help to locate the position of the unsaturation.

The analysis of these fragmentation patterns, often aided by comparison with the MS/MS spectra of related known compounds, would provide strong evidence for the proposed structure of this compound. The development of sensitive LC-MS/MS methods for related compounds like methyl salicylate in biological matrices highlights the power of this technique for the analysis of salicylates. coresta.org

A hypothetical MS/MS fragmentation data table for this compound is presented below.

Parent Ion (m/z) Key Fragment Ions (m/z) Proposed Neutral Loss/Fragment Structure
374.28 [M]+138.03 [M-C17H32O]+Loss of heptadecen-8-ol
374.28 [M]+121.03 [M-C17H33O2]+Salicylic (B10762653) acid fragment
374.28 [M]+variousFragments from the alkyl chain

Ionization Techniques for Large and Thermally Labile Esters

The analysis of high molecular weight and thermally sensitive compounds like this compound by mass spectrometry requires soft ionization techniques to prevent fragmentation during the ionization process. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice for such molecules. nih.govjove.com

Electrospray Ionization (ESI): ESI is a favored method for vaporizing and ionizing large biomolecules and other nonvolatile compounds that might otherwise decompose before ionization. jove.com The technique transfers ions from a liquid phase into the gas phase by creating a fine aerosol from a sample solution, which is then subjected to a high-voltage potential. nih.govjove.com For this compound, analysis would typically be performed in positive ion mode. The molecule is expected to readily form adducts with cations present in the solvent, such as protons ([M+H]⁺), sodium ions ([M+Na]⁺), or ammonium (B1175870) ions ([M+NH₄]⁺). copernicus.orgnih.gov The high molecular weight and polarity of the ester group make it amenable to ESI, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the resulting molecular ions to confirm its structure. nih.gov Fragmentation of the ammoniated adduct of a large ester, for example, often leads to the loss of ammonia, followed by losses of water or fragmentation at the ester linkage. copernicus.org

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique well-suited for large, non-volatile molecules. nih.govresearchgate.net In this method, the analyte is co-crystallized with a large excess of a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB). nih.gov A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, typically as single-charged ions. nih.gov For wax esters and other long-chain esters, MALDI-TOF (Time-of-Flight) mass spectrometry has been shown to be effective, often forming molecular adducts with alkali metals like lithium ([M+Li]⁺) or sodium ([M+Na]⁺). nih.gov Post-source decay (PSD) analysis can be used to fragment the molecular ion and provide structural information related to the fatty acid and alcohol components. nih.gov

Table 1: Predicted Molecular Ion Adducts for this compound in Soft Ionization Mass Spectrometry

Ion SpeciesPredicted m/z (Monoisotopic)Ionization Technique
[M+H]⁺403.3212ESI
[M+NH₄]⁺420.3478ESI
[M+Na]⁺425.3032ESI, MALDI
[M+K]⁺441.2771ESI, MALDI
[M+Li]⁺409.3083MALDI
Predicted values are based on the molecular formula C₂₄H₃₈O₃.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and the conformational structure of its components.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations. rsc.orgdocbrown.info

O-H Stretch: The phenolic hydroxyl group gives rise to a broad absorption band, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. docbrown.info

C-H Stretches: Absorptions just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic ring and the C=C double bond. vscht.czorgchemboulder.com Intense peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the long methylene (CH₂) and terminal methyl (CH₃) groups of the heptadecenyl chain. libretexts.org

C=O Stretch: A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration is expected in the region of 1680-1740 cm⁻¹. pressbooks.pub For salicylate esters, this peak is often found around 1680-1700 cm⁻¹, influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the adjacent hydroxyl group. spectroscopyonline.com

C=C Stretches: The vibration of the carbon-carbon double bond in the alkene chain typically appears as a moderate band between 1640-1680 cm⁻¹. orgchemboulder.com Aromatic C=C stretching vibrations contribute to peaks in the 1450-1600 cm⁻¹ region. vscht.cz

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of bending and stretching vibrations unique to the molecule, including C-O stretching from the ester and phenol (B47542) groups, and C-H bending from the alkyl chain and aromatic ring. docbrown.infospectroscopyonline.com A characteristic C-H rock from the long methylene chain may appear around 720-725 cm⁻¹. libretexts.org

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3600 (broad)O-H StretchPhenolic Hydroxyl
~3000-3100C-H Stretch (sp²)Aromatic & Alkene
~2850-2960 (strong)C-H Stretch (sp³)Alkyl Chain
~1680-1700 (strong)C=O StretchEster Carbonyl
~1640-1680C=C StretchAlkene
~1450-1600C=C StretchAromatic Ring
~1250C-O StretchEster
~720-725C-H RockLong Methylene Chain

Raman spectroscopy is highly complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and studying molecular conformation. nih.govrsc.org For this compound, it is invaluable for characterizing the long alkyl chain and the C=C double bond. nih.govmdpi.com

The C=C stretching vibration of the alkene gives a distinct and often strong signal in the Raman spectrum, typically around 1655 cm⁻¹. mdpi.comresearchgate.net The intensity of this peak can be correlated with the degree of unsaturation. nih.gov

A key application of Raman spectroscopy for this molecule is the analysis of the conformational order of the long heptadecenyl chain. acs.orgnih.gov Specific spectral regions are sensitive to the arrangement of the carbon backbone:

C-C Stretching Region (1050-1150 cm⁻¹): This region contains bands that correspond to trans and gauche conformers of the alkyl chain. The relative intensities of peaks around 1065 cm⁻¹ and 1130 cm⁻¹ (trans) versus a peak around 1080 cm⁻¹ (gauche) provide a quantitative measure of conformational order. researchgate.net

C-H Stretching Region (2800-3000 cm⁻¹): The ratio of the intensities of the asymmetric (~2885 cm⁻¹) and symmetric (~2850 cm⁻¹) CH₂ stretching bands is a well-established indicator of the lateral packing density and rotational order of alkyl chains. acs.org Changes in temperature or the physical state of the sample would lead to measurable changes in these Raman spectral features, reflecting shifts in chain conformation. nih.gov

Table 3: Key Raman Shifts for Structural Analysis of this compound

Raman Shift (cm⁻¹)Vibrational ModeStructural Information
~2885 / ~2850νₐ(CH₂) / νₛ(CH₂) Intensity RatioInter-chain packing and rotational order
~1655ν(C=C) StretchAlkene double bond presence/quantification
~1440δ(CH₂) ScissoringAlkyl chain structure
~1130 & ~1065ν(C-C) Stretchtrans conformers in alkyl chain
~1080ν(C-C) Stretchgauche conformers in alkyl chain

Chromatographic Separation Science for Ester Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile esters. researchgate.net Due to the non-polar nature of the long alkyl chain combined with the polar salicylate head, a reversed-phase HPLC (RP-HPLC) method is most appropriate. sielc.com

Method development would involve the following considerations:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice for retaining hydrophobic compounds like this ester. nih.gov The long alkyl chain of the analyte will interact strongly with the C18 chains of the stationary phase.

Mobile Phase: A gradient elution is necessary for effective separation. The method would typically start with a higher polarity mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile) and gradually increase the proportion of the organic solvent (methanol or acetonitrile) to elute the highly retained analyte. nih.govnih.gov

Detection: The presence of the aromatic salicylate ring provides a strong chromophore, making UV detection highly effective. coresta.org The detection wavelength would be set around the absorbance maximum of the salicylate moiety, typically in the 230-310 nm range.

Purity Assessment: The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram.

Table 4: Illustrative RP-HPLC Method Parameters for Analysis

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) with 0.1% Formic Acid
Gradient50% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV Diode Array Detector (DAD) at 235 nm and 305 nm

Direct analysis of this compound by Gas Chromatography (GC) is problematic due to its high molecular weight, low volatility, and the presence of a polar phenolic hydroxyl group, which can lead to poor peak shape and thermal decomposition in the hot injector. nih.govsigmaaldrich.com

To make the compound suitable for GC analysis, a derivatization step is required. sigmaaldrich.com The most common approach is silylation, which converts the active hydrogen of the phenolic -OH group into a non-polar and more thermally stable trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com The reaction typically involves treating the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com

The resulting TMS-ether of this compound would be significantly more volatile and stable, allowing for successful separation on a GC column. sciepub.com This method, especially when coupled with a mass spectrometer (GC-MS), is excellent for confirming purity and identifying trace-level related substances. chromatographyonline.comnih.gov The retention time would be primarily determined by the boiling point of the silylated derivative, and the mass spectrum would show a characteristic molecular ion and fragmentation pattern for the derivatized compound. sciepub.com

Chiroptical Methods for Stereochemical Assignment (if applicable)

The structure of this compound contains a stereocenter at the C-8 position, where the 2-hydroxybenzoate group is attached to the heptadecenyl chain. This means the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Chiroptical methods are essential for determining the absolute configuration of such chiral molecules. numberanalytics.com

Circular Dichroism (CD) spectroscopy is a powerful technique based on the differential absorption of left- and right-circularly polarized light by chiral molecules. numberanalytics.comnih.gov A CD spectrum provides information about the three-dimensional structure of a molecule in solution. rsc.org

To determine the absolute configuration of this compound, one would measure the CD spectrum of a purified enantiomer. The spectrum would show positive or negative peaks (known as Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. nih.gov In this case, the primary chromophore is the 2-hydroxybenzoate group.

The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) at the stereocenter. acs.org For example, studies on other chiral molecules have shown that R and S enantiomers give mirror-image CD spectra. nih.gov By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, or by comparing it to the spectra of structurally related compounds with known configurations, the absolute stereochemistry at the C-8 position could be assigned. rsc.orgrsc.org This non-destructive technique is highly sensitive and requires only a small amount of sample. mdpi.com

Computational and Theoretical Chemistry Investigations of Ester Structures and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, each offering unique advantages for studying complex molecules like heptadec-15-en-8-yl 2-hydroxybenzoate.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for determining the ground state geometries and electronic properties of medium to large-sized organic molecules. For a molecule like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can predict key structural and electronic parameters. researchgate.netresearchgate.net

Electronic properties such as dipole moment, polarizability, and the distribution of electron density can also be reliably calculated. The molecular electrostatic potential (MEP) map, for instance, can be generated to visualize electron-rich and electron-poor regions, identifying sites susceptible to electrophilic or nucleophilic attack. carta-evidence.org For salicylates, the MEP would show a high negative potential around the carbonyl oxygen and the phenolic oxygen (not involved in the hydrogen bond), and a positive potential near the hydroxyl hydrogen.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Model Salicylate (B1505791) Moiety (Methyl Salicylate)

ParameterDescriptionTypical Calculated Value
O-H···OIntramolecular H-bond distance~1.6 - 1.8 Å
C=OCarbonyl bond length~1.23 Å
C-O (ester)Ester C-O single bond length~1.34 Å
O-HPhenolic O-H bond length~0.98 Å
H-O-C-CDihedral angle of hydroxyl group~0° (planar)

Note: These values are representative and derived from computational studies on methyl salicylate. researchgate.net The actual values for this compound would be influenced by the long alkyl chain.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous way to study electronic structure. nih.gov While computationally more demanding than DFT, they are invaluable for obtaining highly accurate energies and for predicting spectroscopic parameters.

For a molecule containing both aromatic and aliphatic parts, ab initio calculations can be used to predict various spectroscopic data. For example, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.govnih.gov Calculations on methyl salicylate and phenyl benzoate (B1203000) have shown excellent agreement between theoretical and experimental spectra, allowing for precise assignment of vibrational modes, such as the characteristic C=O stretch, O-H stretch, and aromatic C-C bending modes. researchgate.netnih.gov

Furthermore, these methods are used to calculate NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT or ab initio methods, can predict the ¹H and ¹³C NMR spectra of the molecule. researchgate.net For this compound, this would help assign signals for the aromatic protons, the protons on the long alkyl chain near the ester linkage, the vinyl protons of the double bond, and the terminal methyl group.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For an aromatic ester like this compound, the HOMO is typically localized on the electron-rich salicylate ring, while the LUMO is distributed over the carbonyl group and the aromatic system. mdpi.com

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify reactive tendencies:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Chemical Potential (μ = -(I + A) / 2): The "escaping tendency" of electrons from a system. carta-evidence.orgresearchgate.net

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. researchgate.netdergipark.org.tr

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for Aromatic Esters

ParameterSymbolTypical Value Range (eV)Description
HOMO EnergyE_HOMO-6.0 to -7.5Indicates electron-donating ability
LUMO EnergyE_LUMO-1.0 to -2.5Indicates electron-accepting ability
HOMO-LUMO GapΔE4.0 to 5.5Indicator of chemical stability
Chemical Hardnessη2.0 to 2.75Resistance to deformation of electron cloud

Note: These values are illustrative, based on computational studies of various aromatic esters and related structures. researchgate.netmdpi.com The specific values for this compound would depend on the full molecular structure.

Conformational Analysis and Energy Landscapes

The heptadec-15-en-8-yl portion of the molecule introduces significant conformational flexibility. This long alkyl chain, containing a carbon-carbon double bond, can adopt a vast number of shapes due to rotation around its numerous C-C single bonds. The ester linkage (R-COO-R') itself has preferred conformations, typically s-trans, but rotation around the C-O single bond can lead to different spatial arrangements of the alkyl chain relative to the salicylate headgroup. imperial.ac.uk

Exploring this vast conformational space computationally requires specialized techniques, such as molecular dynamics (MD) simulations or systematic conformational searches. These methods generate a multitude of possible structures, and their energies are then calculated to identify low-energy, stable conformers. The presence of the C=C double bond at the 15-position introduces a rigid kink in the chain, reducing the number of conformations compared to a fully saturated chain but also influencing how the chain can fold. acs.org

The final, preferred conformation of the molecule is a balance of various stabilizing and destabilizing intramolecular interactions.

Intramolecular Hydrogen Bonding: As previously mentioned, the most dominant interaction is the strong hydrogen bond within the salicylate headgroup. researchgate.netnih.govacs.org This interaction locks the orientation of the hydroxyl and ester groups, creating a relatively planar and rigid anchor for the flexible alkyl tail.

Van der Waals Interactions: The long alkyl chain will tend to fold to maximize favorable van der Waals forces between its segments, often adopting a coiled or folded structure in non-polar environments to minimize its surface area.

Hyperconjugation: Stabilizing electronic interactions, such as hyperconjugation between C-H sigma bonds and the pi-system of the C=O group (σ → π*), can influence the preferred rotational angles (dihedrals) along the chain adjacent to the ester group. imperial.ac.uk

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the behavior of molecules over time. For a complex ester like this compound, with its distinct polar (salicylate head) and nonpolar (unsaturated alkyl chain) regions, MD simulations offer invaluable insights into its behavior in various environments. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to track the trajectory of each atom and analyze the collective behavior, thermodynamics, and kinetics of the system. acs.org

In condensed phases, such as in a solution or as part of a larger aggregate, the intermolecular interactions of this compound dictate its macroscopic properties. MD simulations can elucidate the nature and strength of these interactions. frontiersin.org The salicylate headgroup, with its hydroxyl and ester functionalities, is capable of forming strong hydrogen bonds and dipole-dipole interactions. researchgate.net The long heptadecenyl chain, conversely, engages primarily in weaker van der Waals interactions. ed.ac.uk

Simulations can model the ester's interaction with solvent molecules, such as water, or with other solutes. nih.govarxiv.org For instance, MD studies on similar amphiphilic molecules, like salicylates and long-chain esters, interacting with lipid bilayers have shown how these molecules orient themselves at interfaces. nih.govnih.gov The salicylate portion tends to anchor at the polar interface, interacting with water and polar headgroups, while the hydrophobic tail penetrates the nonpolar core. nih.gov Simulations can quantify key parameters like the radial distribution function to reveal the preferred distances and orientations between the ester and surrounding molecules, and calculate the potential of mean force to understand the energetics of these interactions. acs.org

Table 1: Representative Intermolecular Interaction Energies Calculated for Analogous Systems This table presents typical interaction energy values obtained from MD simulations of systems containing functional groups similar to those in this compound. The data is illustrative of what would be calculated for the target compound.

Interacting PairInteraction TypeCalculated Energy (kJ/mol)Primary Computational Method
Salicylate Headgroup – WaterHydrogen Bonding-20 to -40MD with TIP3P Water Model
Alkyl Chain – Alkyl Chainvan der Waals-2 to -5 per CH2 groupMD with GROMOS/CHARMM Force Field
Ester Carbonyl – WaterHydrogen Bonding-15 to -25MD with AMBER Force Field
Salicylate – Counterion (e.g., Na+)Electrostatic-100 to -250Ab Initio MD

The amphiphilic nature of this compound suggests a tendency to self-assemble in solution to minimize the unfavorable contact between its hydrophobic tail and polar solvents like water. mdpi.comacs.org MD simulations are instrumental in modeling this process, predicting the formation of structures like micelles or more complex aggregates. nih.govnih.gov By simulating a system with many ester molecules, researchers can observe their spontaneous aggregation and characterize the resulting structures. acs.org

Key parameters derived from these simulations include the critical micelle concentration (CMC), aggregate size and shape, and the packing of the ester molecules within the aggregate. nih.gov Studies on similar amphiphilic esters and surfactants show that the length and nature of the hydrophobic chain significantly influence the size and morphology of the self-assembled structures. nih.govrsc.org For this compound, the presence of the cis-double bond in the C17 chain would likely introduce a "kink," affecting the packing efficiency and potentially leading to more loosely packed or irregularly shaped aggregates compared to a saturated analogue. quiz-maker.com Computational tools can predict how these aggregated structures evolve over time and in response to changes in concentration or temperature. mdpi.com

Simulations of unsaturated fatty acid chains in lipid bilayers have provided a detailed picture of their dynamics. nih.gov These studies calculate order parameters for each carbon in the chain, which quantify the degree of motional restriction. Typically, carbons closer to the polar headgroup are more ordered, while the terminal methyl group is highly mobile. The presence of a double bond introduces a local region of disorder, increasing the chain's flexibility and the volume it occupies. nih.gov This increased flexibility can have significant implications for how the molecule packs in an aggregate and interacts with its neighbors.

Table 2: Simulated Dynamic Properties of Unsaturated Alkyl Chains in Amphiphiles This table shows representative data from MD simulations of unsaturated lipid chains, analogous to the heptadecenyl chain of the target compound, illustrating the impact of unsaturation on flexibility.

PropertySaturated Chain (e.g., Stearic Acid)Unsaturated Chain (e.g., Oleic Acid)Significance
Average End-to-End Distance (nm)~2.0~1.7Unsaturation introduces a kink, reducing the effective length.
Acyl Chain Order Parameter (SCD) near double bond~0.40~0.25The double bond significantly increases local chain disorder and flexibility.
Lateral Diffusion Coefficient (10⁻⁷ cm²/s)1.0 - 1.52.0 - 3.0Increased flexibility leads to faster movement within an aggregate plane.
Torsional Angle Flips (per ns)5 - 1010 - 20 (away from double bond)Higher rate of conformational changes contributes to overall fluidity.

Theoretical Studies on Reaction Mechanisms and Kinetics

Beyond structure and dynamics, computational chemistry provides profound insights into the chemical reactivity of this compound. By modeling reaction pathways at the quantum mechanical level, it is possible to understand how reactions occur, predict their feasibility, and calculate their rates.

Ester hydrolysis is a fundamental reaction that can be catalyzed by acid or base. ias.ac.in Theoretical studies, often using Density Functional Theory (DFT), can map the potential energy surface for the hydrolysis of this compound. acs.orgic.ac.uk This involves identifying the structures of reactants, transition states, and products, and calculating their relative energies. researchgate.netacs.org

For base-catalyzed hydrolysis, the mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. ias.ac.in Computational models can trace this pathway, confirming the formation of a tetrahedral intermediate. acs.orgacs.org The calculated energy barrier (activation energy) for the formation and breakdown of this intermediate is directly related to the reaction rate. nih.gov Studies on various esters have shown how substituents on the alcohol and acyl portions affect this energy barrier. capes.gov.br For acid-catalyzed hydrolysis, computations can model the initial protonation of the carbonyl oxygen, followed by the attack of a water molecule, again proceeding through a tetrahedral intermediate. nih.govic.ac.uknih.gov

Table 3: Representative Calculated Activation Energies for Ester Hydrolysis Mechanisms This illustrative data is based on DFT calculations for the hydrolysis of simple alkyl and aryl esters, representing the type of results expected from a study on this compound.

ReactionCatalystComputational MethodCalculated Activation Energy (kcal/mol)
Methyl Acetate (B1210297) HydrolysisOH⁻DFT (B3LYP/6-31G)10 - 15
Methyl Acetate HydrolysisH₃O⁺DFT (B3LYP/6-31G)18 - 22
Phenyl Acetate HydrolysisOH⁻DFT (B3LYP/6-31G*)8 - 12
Neutral Hydrolysis (Water)NoneCar-Parrinello MD> 23

The carbon-carbon double bond in the heptadecenyl chain is a site of potential reactivity, susceptible to reactions like oxidation and hydrogenation. Computational modeling can explore the mechanisms of these transformations.

Hydrogenation: The catalytic hydrogenation of an alkene involves its interaction with a metal surface (e.g., Palladium, Platinum) and hydrogen. youtube.com DFT calculations can model the adsorption of the ester's double bond onto a metal cluster, the dissociative chemisorption of H₂, and the stepwise transfer of hydrogen atoms to the carbon atoms. acs.org These models help explain the stereochemistry of the reaction (typically syn-addition) and the relative rates for different types of alkenes. researchgate.net For instance, competitive hydrogenation studies show that terminal alkenes often react faster than internal alkenes. researchgate.net Theoretical models can predict the activation barriers for each step in the catalytic cycle, identifying the rate-determining step. acs.org

Oxidation: The double bond is also prone to oxidation, which can lead to various products such as epoxides or diols, or even cleavage of the carbon-carbon bond. Theoretical models can elucidate the mechanisms of these reactions with different oxidizing agents. For example, the mechanism of epoxidation by a peroxy acid can be modeled to show the concerted transfer of an oxygen atom to the double bond. Similarly, reactions with oxidants like permanganate (B83412) can be computationally investigated to understand the formation of cyclic intermediates and the resulting stereochemistry. nih.gov These calculations provide insights into the reaction's feasibility and selectivity, which are crucial for predicting the stability and degradation pathways of the compound.

Chemical Reactivity and Transformation Studies of the Ester and Alkene Moieties

Hydrolysis Reactivity and Mechanism of the Ester and Alkene Moieties

The ester linkage in heptadec-15-en-8-yl 2-hydroxybenzoate is a focal point for hydrolytic cleavage, a reaction that can be catalyzed by either acid or base. This process would break the ester bond, yielding salicylic (B10762653) acid and heptadec-15-en-8-ol.

The acid-catalyzed hydrolysis of esters, a reversible process, is a classic example of nucleophilic acyl substitution. khanacademy.orgyoutube.com For this compound, the reaction in the presence of an acid catalyst (like H₃O⁺) would proceed through a well-established mechanism. chegg.com

The mechanism initiates with the protonation of the carbonyl oxygen of the ester. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a proton transfer, the alcohol moiety (heptadec-15-en-8-ol) is eliminated as a leaving group. The final step is the deprotonation of the resulting protonated salicylic acid to regenerate the acid catalyst and yield the final carboxylic acid product. khanacademy.orgyoutube.com

The kinetics of this reaction are typically first-order with respect to the ester and first-order with respect to the acid catalyst. The rate is influenced by steric hindrance around the ester group and the electronic nature of the substituents. While no specific kinetic data for this compound exists, studies on similar esters, such as other salicylate (B1505791) esters, provide insight. The large heptadecenyl group would likely introduce some steric hindrance, potentially slowing the reaction rate compared to a smaller ester like methyl salicylate.

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).
2 Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon.
3 Formation of a tetrahedral intermediate.
4 Proton transfer from the incoming water moiety to the alkoxy oxygen.
5 Elimination of the alcohol (heptadec-15-en-8-ol) as a leaving group.

| 6 | Deprotonation to form the carboxylic acid (salicylic acid) and regenerate the acid catalyst. |

This table outlines the generally accepted mechanism for acid-catalyzed ester hydrolysis, which is applicable to the title compound.

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) would yield sodium salicylate and heptadec-15-en-8-ol. guidechem.comthoughtco.com

The mechanism begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. masterorganicchemistry.comguidechem.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, the carbonyl group is not activated by protonation; instead, a stronger nucleophile (OH⁻) is used. The intermediate then collapses, expelling the alkoxide ion (heptadec-15-en-8-oxide) as the leaving group. A rapid acid-base reaction follows, where the newly formed salicylic acid (a stronger acid) protonates the alkoxide (a stronger base) to form the alcohol (heptadec-15-en-8-ol) and the salicylate anion. chegg.com The phenolic hydroxyl group of salicylic acid would also be deprotonated under these basic conditions. miracosta.edu Subsequent acidification of the reaction mixture is necessary to obtain the free salicylic acid. miracosta.edu

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

Feature Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₃O⁺), consumed and regenerated. Base (e.g., OH⁻), consumed stoichiometrically.
Reversibility Reversible. Irreversible.
Nucleophile Weak (H₂O). Strong (OH⁻).
Intermediate Positively charged tetrahedral intermediate. Negatively charged tetrahedral intermediate.

| Product | Carboxylic acid and alcohol. | Carboxylate salt and alcohol. |

This table provides a comparative overview of the two primary hydrolysis mechanisms for esters.

The stability of this compound is highly dependent on pH. Like most esters, it will exhibit a U-shaped pH-rate profile, where the hydrolysis rate is at a minimum in the weakly acidic range (typically pH 2-5) and increases in both strongly acidic and alkaline conditions. ucl.ac.bersc.org

Acidic Conditions (pH < 2): Under strongly acidic conditions, the rate of hydrolysis is proportional to the concentration of H⁺ ions, consistent with the specific acid-catalyzed mechanism. ucl.ac.be

Neutral to Mildly Acidic Conditions (pH ~2-7): In this range, the rate of hydrolysis is often at its lowest and can be independent of pH. uoradea.ro For some phenolic esters, a minimum hydrolysis rate is observed around pH 2. rsc.org Studies on acetylsalicylic acid (aspirin) have shown that its hydrolysis rate is largely independent of pH between 4 and 8. uoradea.ro

Alkaline Conditions (pH > 8): In basic solutions, the hydrolysis rate becomes proportional to the concentration of OH⁻ ions, following the saponification pathway. sciforum.netsciforum.net This base-catalyzed hydrolysis is generally much faster and more efficient than acid-catalyzed hydrolysis. quora.com

Furthermore, the stability of the resulting salicylic acid must also be considered. While stable under acidic conditions, some phenolic compounds can be susceptible to degradation and oxidation at high pH. nih.govacs.org

Oxidation Reactions of the Alkene Moiety

The internal carbon-carbon double bond at the C15-C16 position in the heptadecenyl chain is a site of potential oxidative transformation. This reactivity allows for the introduction of new functional groups, leading to a variety of derivatives.

Epoxidation: The alkene can be converted into an epoxide (an oxirane ring), a versatile synthetic intermediate. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the double bond. Alternatively, catalytic methods using hydrogen peroxide as a "green" oxidant in the presence of a suitable catalyst can be employed. nih.gov Enzymatic epoxidation using peroxygenases has also been shown to be effective for long-chain terminal alkenes and could be applicable here. mdpi.comresearchgate.netcsic.es The product of this reaction would be heptadec-8-yl (oxiran-2-yl)methyl 2-hydroxybenzoate.

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). The stereochemical outcome of this reaction depends on the chosen reagents. libretexts.org

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orgyoutube.comkhanacademy.org These reagents add to one face of the double bond in a concerted fashion, forming a cyclic intermediate that is subsequently hydrolyzed to give the syn-diol. The product would be (15R,16S)- or (15S,16R)-16-hydroxyheptadecan-8-yl 2-hydroxybenzoate, depending on the stereochemistry of the starting alkene.

Anti-dihydroxylation: This is typically a two-step process involving initial epoxidation of the alkene, followed by acid- or base-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water occurs from the side opposite the epoxide ring, resulting in the anti-diol.

Table 3: Common Methods for Alkene Oxidation

Transformation Reagent(s) Stereochemistry Product Functional Group
Epoxidation m-CPBA, H₂O₂/catalyst N/A (forms epoxide) Epoxide (Oxirane)
Syn-Dihydroxylation 1. OsO₄ (cat.), NMO Syn-addition Vicinal Diol
2. NaHSO₃/H₂O
Anti-Dihydroxylation 1. m-CPBA Anti-addition Vicinal Diol

This table summarizes common laboratory methods for the selective oxidation of an alkene double bond.

Allylic oxidation introduces a functional group at a carbon atom adjacent to the double bond. In this compound, the potential sites for allylic oxidation are the C14 and C17 positions.

A classic reagent for this transformation is selenium dioxide (SeO₂). du.ac.inadichemistry.com The reaction, known as the Riley oxidation, typically proceeds through an initial ene reaction between the alkene and SeO₂, followed by a ucl.ac.bemdpi.com-sigmatropic rearrangement. nih.govchemtube3d.com This process ultimately yields an allylic alcohol. For the title compound, this would result in the formation of either 15-hydroxyheptadec-16-en-8-yl 2-hydroxybenzoate or 17-hydroxythis compound. The allylic alcohol can often be further oxidized to the corresponding α,β-unsaturated ketone under the reaction conditions. chemicalbook.comrsc.org

Autoxidation, a radical-initiated process involving atmospheric oxygen, can also lead to allylic oxidation products, particularly in unsaturated fatty acid esters. researchgate.net The presence of bis-allylic positions greatly accelerates autoxidation, but even isolated double bonds are susceptible, albeit at a slower rate. researchgate.net

Mechanistic Aspects of Oxidative Transformations

The terminal double bond in the heptadecenyl chain of this compound is susceptible to a variety of oxidative reactions. The mechanisms of these transformations are crucial for controlling the reaction products.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, at the C15-C16 double bond can be achieved through several methods. One common laboratory method involves the use of peroxyacids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxyacid transfers an oxygen atom to the alkene in a single step, resulting in syn-stereochemistry. libretexts.org This means both new C-O bonds form on the same face of the original double bond. Enzymatic epoxidation, utilizing enzymes like peroxygenases, offers a green chemistry alternative for the selective epoxidation of long-chain terminal alkenes. mdpi.comnih.gov These enzymes, often requiring only hydrogen peroxide as a co-substrate, can catalyze the epoxidation with high selectivity. mdpi.comnih.gov The mechanism involves the activation of the peroxide by the enzyme's heme center to form a potent oxidizing species.

Oxidative Cleavage: The carbon-carbon double bond can be completely broken under stronger oxidizing conditions. Ozonolysis is a powerful method for this purpose. libretexts.orgmasterorganicchemistry.comwikipedia.org In this two-step process, ozone (O₃) first reacts with the alkene at low temperatures to form an unstable primary ozonide (molozonide). libretexts.org This intermediate rearranges to a more stable ozonide. Subsequent work-up of the ozonide determines the final products. A reductive work-up, for instance with dimethyl sulfide (B99878) ((CH₃)₂S) or zinc, will yield aldehydes or ketones. masterorganicchemistry.com An oxidative work-up, on the other hand, will produce carboxylic acids. masterorganicchemistry.com

Another reagent for oxidative cleavage is potassium permanganate (KMnO₄). Under hot, basic conditions, KMnO₄ will cleave the double bond. libretexts.org The nature of the products depends on the substitution pattern of the alkene. For a terminal alkene like that in this compound, the unsubstituted carbon would be oxidized to carbon dioxide, while the monosubstituted carbon would be oxidized to a carboxylic acid. libretexts.org

Oxidative TransformationReagent(s)Key Mechanistic FeatureTypical Product(s)
Epoxidation Peroxyacids (e.g., m-CPBA)Concerted, syn-addition of oxygenEpoxide
Peroxygenases, H₂O₂Enzyme-catalyzed oxygen transferEpoxide, alkenols
Oxidative Cleavage 1. O₃; 2. (CH₃)₂S or ZnFormation and reductive cleavage of an ozonideAldehydes/Ketones
1. O₃; 2. H₂O₂Formation and oxidative cleavage of an ozonideCarboxylic Acids
Hot, concentrated KMnO₄Strong oxidation and C=C bond cleavageCarboxylic acid and CO₂

Hydrogenation and Reduction Chemistry

The presence of both an alkene and an ester group in this compound allows for selective reduction strategies.

The C=C double bond can be selectively hydrogenated to the corresponding alkane without affecting the ester or the aromatic salicylate ring. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst (RhCl(PPh₃)₃) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure selectivity. rsc.org For instance, certain ruthenium catalysts have been shown to selectively hydrogenate the C=C bond in unsaturated esters under mild conditions. chemistryviews.org The selective hydrogenation of polyunsaturated fatty acids and their derivatives is a well-established technology, often aiming to produce monounsaturated compounds. rsc.org

The ester group can be reduced to the corresponding alcohol, heptadec-15-en-8-ol, while leaving the double bond intact. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl carbon. Subsequent protonation during work-up yields the primary alcohol. It is also possible to achieve the reduction of long-chain diesters to diols using ruthenium-catalyzed hydrogenolysis with H₂ at elevated temperature and pressure. acs.org

Reduction ReactionReagent(s)Moiety ReducedProduct
Selective Hydrogenation H₂, Pd/C or RhCl(PPh₃)₃AlkeneHeptadecyl 2-hydroxybenzoate
Ester Reduction LiAlH₄EsterHeptadec-15-en-8-ol and salicylic acid

Derivatization and Functionalization Strategies

The bifunctional nature of this compound allows for a wide range of derivatization and functionalization reactions at both the unsaturated alkyl chain and the salicylate moiety.

The terminal alkene is a versatile handle for introducing new functional groups.

Hydroboration-Oxidation: This two-step reaction sequence provides a method to convert the terminal alkene into a primary alcohol with anti-Markovnikov regioselectivity. wikipedia.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond. wikipedia.org Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group. wikipedia.org This would yield heptadecane-1,16-diol-8-yl 2-hydroxybenzoate. The hydroboration of unsaturated fatty acid esters has been studied to produce hydroxy- and dihydroxyesters. researchgate.net

Alkene Cross-Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of new carbon-carbon double bonds. By reacting this compound with another alkene, new, longer or functionalized unsaturated esters can be synthesized. tandfonline.com

Other Additions: The double bond can undergo various other addition reactions, such as halogenation (addition of Br₂ or Cl₂), hydrohalogenation (addition of HBr or HCl), and hydration (addition of water under acidic conditions), to introduce a range of functional groups.

Functionalization ReactionReagent(s)Functional Group Introduced
Hydroboration-Oxidation 1. BH₃; 2. H₂O₂, NaOHPrimary alcohol (at C-16)
Alkene Cross-Metathesis Grubbs' or Hoveyda-Grubbs' catalyst, another alkeneNew C=C bond with different substitution
Halogenation Br₂ or Cl₂Vicinal dihalide
Hydrohalogenation HBr or HClTerminal halide

The phenolic hydroxyl group of the salicylate moiety is a key site for derivatization.

Acylation: The phenolic -OH group can be readily acylated to form a new ester. For example, reaction with acetic anhydride (B1165640) in the presence of a base will convert the hydroxyl group to an acetate (B1210297) ester. nih.gov This is a common strategy for modifying the properties of phenols.

Alkylation/Etherification: The phenolic hydroxyl can be converted into an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This modification can alter the solubility and electronic properties of the aromatic ring.

Electrophilic Aromatic Substitution: The hydroxyl and carboxylate groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The activating, ortho-, para-directing hydroxyl group generally has a stronger influence than the deactivating, meta-directing carboxylate group. This allows for reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation on the aromatic ring, although conditions must be carefully controlled to avoid side reactions.

Modification ReactionReagent(s)Moiety ModifiedNew Functional Group
Acylation Acetic anhydride, basePhenolic hydroxylAcetate ester
Alkylation Alkyl halide, basePhenolic hydroxylEther
Nitration HNO₃, H₂SO₄Aromatic ringNitro group

Photochemical Reactivity Studies

The absorption of UV light by this compound can initiate a cascade of photochemical processes. The specific outcomes are dependent on the wavelength of irradiation, the presence of photosensitizers, and the reaction environment. The following subsections delve into the anticipated photostability and photoreactions of the entire molecule, with a focused analysis on the behavior of the 2-hydroxybenzoate chromophore.

Alkene Moiety Reactivity:

The isolated double bond in the heptadecenyl chain is susceptible to several photochemical transformations. While simple alkenes typically absorb light at wavelengths below 200 nm, the presence of sensitizers can facilitate reactions at longer wavelengths. youtube.com

Cis-Trans Isomerization: One of the most common photoreactions for alkenes is cis-trans isomerization. youtube.comslideshare.net Upon absorption of light, the π-bond is temporarily broken, allowing for rotation around the sigma bond. This process can be initiated either by direct excitation or, more efficiently, through triplet-sensitization. youtube.com In the case of this compound, the 2-hydroxybenzoate moiety could potentially act as an intramolecular sensitizer. The ratio of cis to trans isomers at the photostationary state is dependent on the triplet energy of the sensitizer. youtube.com

Cycloaddition Reactions: Photochemical [2+2] cycloaddition reactions can occur between the excited state of the alkene and a ground-state alkene, leading to the formation of a cyclobutane (B1203170) ring. youtube.com This can result in dimerization or polymerization of the parent molecule. Intramolecular cycloadditions are also a possibility, though less likely given the flexibility and length of the alkyl chain. Such reactions are a known pathway for the transformation of unsaturated compounds under UV irradiation. youtube.compearson.com

Rearrangement Reactions: Although less common for simple alkenes, photoinduced rearrangement reactions can occur, particularly in the presence of specific structural features or sensitizers. slideshare.net

The 2-hydroxybenzoate ester itself can undergo photodegradation. Studies on related salicylate and phthalate (B1215562) esters have shown that UV irradiation can lead to the cleavage of ester bonds and the formation of various photoproducts. frontiersin.org For instance, the photodegradation of diethyl phthalate (DEP) under UV light can result in the formation of ethyl salicylate, indicating a scission of the C-C bond on the aromatic ring. frontiersin.org

The interaction between the two reactive sites within the same molecule is a key consideration. The energy absorbed by the 2-hydroxybenzoate chromophore could be transferred to the alkene moiety, initiating reactions such as isomerization or cycloaddition. Conversely, the presence of the alkene could influence the degradation pathway of the salicylate ester.

The following table summarizes the potential photoreactions of the alkene moiety in this compound.

Reaction Type Description Potential Outcome Influencing Factors
Cis-Trans IsomerizationReversible conversion between cis and trans isomers around the C=C double bond.Alteration of the geometric structure of the fatty acid chain.Wavelength, presence of photosensitizers (intermolecular or intramolecular). youtube.com
[2+2] PhotocycloadditionDimerization of two alkene moieties to form a cyclobutane ring.Formation of dimeric species, leading to increased molecular weight and altered physical properties.Concentration, solvent, presence of sensitizers. youtube.com
Photo-oxidationReaction with oxygen in the presence of light to form hydroperoxides and other oxidation products.Degradation of the alkene chain, formation of carbonyls and other oxygenated species.Presence of oxygen and sensitizers.

Salicylates are known for their ability to dissipate absorbed UV energy efficiently, a property that makes them effective as sunscreen agents. rsc.org The primary mechanism for this is believed to be an excited-state intramolecular proton transfer (ESIPT). Upon excitation, a proton is rapidly transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. nih.gov This species then undergoes non-radiative decay back to the ground state, releasing the energy as heat and restoring the original enol form. This rapid, reversible process provides a high degree of photostability.

However, despite this efficient photoprotective mechanism, other photochemical pathways can and do occur, leading to the gradual degradation of the molecule.

Intersystem Crossing and Phosphorescence: While ESIPT is the dominant deactivation pathway, intersystem crossing (ISC) to the triplet state can also occur. rsc.org From the triplet state, the molecule can either undergo phosphorescence, emitting light at a longer wavelength, or participate in further chemical reactions. The phosphorescence quantum yields for related salicylates like homosalate (B147027) have been reported to be around 4.9% in ethanol (B145695) at 77 K, indicating that ISC is a minor but viable pathway. rsc.org

Photodegradation: Prolonged exposure to UV radiation can lead to the irreversible degradation of the salicylate moiety. rasayanjournal.co.in Studies on the degradation of salicylic acid have shown that it can be broken down through various advanced oxidation processes involving UV light. rasayanjournal.co.in The degradation pathways can involve decarboxylation and hydroxylation of the aromatic ring. capes.gov.br For salicylate esters, hydrolysis of the ester bond is a potential degradation route, which would yield salicylic acid and the corresponding alcohol (heptadec-15-en-8-ol in this case).

The quantum yield of these processes provides a measure of their efficiency. While specific data for this compound is not available, studies on sodium salicylate have reported fluorescence quantum yields in the range of 0.4 to 0.5, highlighting the efficiency of radiative deactivation pathways in some salicylate species. nih.gov

The table below presents a summary of the key photochemical processes involving the 2-hydroxybenzoate chromophore.

Process Description Quantum Yield (Φ) / Rate Significance
Excited-State Intramolecular Proton Transfer (ESIPT)Ultrafast transfer of a proton from the phenolic hydroxyl to the carbonyl oxygen in the excited state.Time constant on the order of femtoseconds (e.g., 48-54 fs for a related molecule). nih.govPrimary mechanism for photostability, efficient dissipation of UV energy as heat.
FluorescenceRadiative decay from the first excited singlet state to the ground state.Reported as ~0.4-0.5 for sodium salicylate. nih.govA competing deactivation pathway to ESIPT.
Intersystem Crossing (ISC)Non-radiative transition from the singlet excited state to the triplet excited state.Phosphorescence quantum yields of ~5% for related salicylates suggest ISC is a minor pathway. rsc.orgPopulates the reactive triplet state.
PhosphorescenceRadiative decay from the triplet excited state to the ground state.Low quantum yields, often only observed at low temperatures. rsc.orgEvidence for the formation of the triplet state.
PhotodegradationIrreversible chemical alteration of the molecule upon UV exposure.Rate is dependent on conditions; follows pseudo-first-order kinetics in some systems. rasayanjournal.co.inLeads to loss of the original compound and formation of photoproducts.

Heptadec 15 En 8 Yl 2 Hydroxybenzoate As a Synthetic Intermediate and Building Block

Precursor for Novel Chemical Structures

The bifunctional nature of heptadec-15-en-8-yl 2-hydroxybenzoate, possessing a reactive salicylic (B10762653) acid moiety and a long, unsaturated hydrocarbon chain, makes it an ideal starting point for a variety of chemical modifications.

Synthesis of Bio-based Derivatives with Modified Chain Lengths or Functionalities

The long C17 aliphatic chain of this compound is derived from plant-based fatty acids, positioning it as a valuable bio-based building block. uni-konstanz.de The terminal double bond at the 15-position and the ester linkage at the 8-position offer multiple sites for chemical transformation.

Research findings indicate several potential pathways for modification:

Chain Modification: The terminal alkene can be subjected to various chemical reactions. For instance, metathesis reactions, particularly with ethylene (B1197577) (ethenolysis), could shorten the chain to produce new α,ω-difunctional compounds. acs.org Conversely, cross-metathesis with other olefins could introduce new functional groups or extend the chain.

Functionality Interconversion: The ester group can be hydrolyzed to release salicylic acid and heptadec-15-en-8-ol. miracosta.edu This long-chain unsaturated alcohol can then be used to synthesize other esters or be converted into other functional groups, such as aldehydes or carboxylic acids, through oxidation.

Salicylate (B1505791) Moiety Derivatization: The hydroxyl and carboxylic acid groups of the salicylate head are prime targets for modification. The phenolic hydroxyl group can be alkylated or acylated, while the carboxylic acid can be converted to amides or other esters, creating a diverse library of derivatives with potentially new biological or material properties. nih.gov Studies on other natural salicylates have shown that such modifications can lead to compounds with a range of pharmacological activities. nih.gov

These modifications allow for the creation of a wide array of new molecules where the chain length, flexibility, and terminal functionalities can be precisely tuned for specific applications, from lubricants to bioactive compounds.

Integration into Polymeric Architectures (e.g., as a monomer for specialized materials)

The presence of both a polymerizable group (the alkene) and other functional handles (the ester and salicylate ring) makes this compound a promising candidate for a functional monomer in polymer synthesis.

Potential applications in polymer chemistry include:

Addition Polymerization: The terminal double bond can participate in radical or coordination polymerization to form polymers with long, flexible side chains. These side chains can impart unique properties to the polymer, such as increased hydrophobicity, lower glass transition temperatures, and improved processability.

Polycondensation Reactions: If first hydrolyzed to heptadec-15-en-8-ol and salicylic acid, these components can be used in polycondensation reactions. For example, the di-functional nature of salicylic acid (phenolic hydroxyl and carboxylic acid) can be exploited to create polyesters or polycarbonates. The long-chain unsaturated diol, potentially derived from the aliphatic chain, could be a monomer for long-chain polyesters or polyamides, which are known for their thermoplastic properties. uni-konstanz.deresearchgate.net

Functional Polymers: The salicylic acid moiety can be retained as a pendant group on the polymer backbone. This would create a functional polymer with potential applications as a metal-chelating resin, an anti-inflammatory coating, or a UV-stabilizing additive in other materials.

The integration of such long, bio-based chains into polymers is a key strategy for developing sustainable materials with tailored thermal and mechanical properties. researchgate.net

Methodological Advances in Complex Molecule Construction

The synthesis of a molecule like this compound, with its distinct and spatially separated functional groups, presents challenges that drive innovation in synthetic methodologies.

Case Study for Development of New Reaction Methodologies

The efficient and selective synthesis of this complex ester serves as an excellent platform for developing and testing new catalytic and synthetic methods.

Esterification Techniques: The formation of the ester bond between the sterically hindered secondary alcohol (heptadec-15-en-8-ol) and salicylic acid is not trivial. It provides a test case for new, mild, and efficient esterification catalysts that can overcome steric hindrance and avoid side reactions, such as dehydration of the alcohol or polymerization of the alkene. nih.gov Recent research has focused on enzymatic catalysis, such as with lipases, and the use of novel Lewis acid catalysts to promote such transformations under mild conditions. researchgate.netnii.ac.jp

Selective Functionalization: Developing methods to selectively react one part of the molecule while leaving the others untouched is a fundamental challenge in organic synthesis. For example, catalytic systems that can functionalize the C-H bonds of the alkyl chain without affecting the double bond or the aromatic ring would represent a significant advance. Similarly, methods for the contra-thermodynamic isomerization of the double bond could provide access to new isomers with different properties. acs.org

Contributions to Green and Sustainable Chemical Processes

The structure of this compound is intrinsically linked to the principles of green chemistry, primarily through its potential origin from renewable feedstocks.

Bio-based Feedstocks: The C17 chain can be sourced from oleic acid, a common fatty acid found in vegetable oils. The salicylic acid moiety can be derived from wintergreen oil (methyl salicylate). nih.govresearchgate.netresearchgate.net The use of these renewable starting materials reduces the reliance on fossil fuels. uni-konstanz.de

Atom Economy: The development of catalytic routes for its synthesis and subsequent derivatization aims to maximize atom economy by minimizing the formation of waste products. For instance, enzymatic and other catalytic esterification methods are often more selective and produce less waste than classical stoichiometric reactions. acs.orgresearchgate.net

Sustainable Solvents and Processes: Research into the synthesis of related compounds increasingly focuses on the use of sustainable solvents, such as supercritical fluids or water at elevated temperatures, to reduce the environmental impact of the chemical process. rsc.org The goal is to design processes that are not only efficient but also environmentally benign throughout the product lifecycle. researchgate.net

By serving as a target molecule derived from bio-based resources, this compound drives the development of more sustainable and efficient chemical manufacturing processes.

Conclusion and Future Directions in Ester Chemical Research

Summary of Key Research Avenues for Complex Esters

The research into complex esters like heptadec-15-en-8-yl 2-hydroxybenzoate can be broadly categorized into several key areas. The primary focus would be on establishing efficient and stereoselective synthetic routes. Given the presence of a chiral center at the 8-position of the heptadecenyl chain and the cis/trans isomerism at the double bond, developing methods to control these stereochemical features is of paramount importance.

Another significant research avenue is the investigation of the physicochemical properties of such esters. The long aliphatic chain suggests potential applications as lubricants, plasticizers, or components of functional fluids. The salicylate (B1505791) group, on the other hand, is a well-known pharmacophore, indicating that the molecule could be explored for potential biological activities, such as anti-inflammatory or analgesic properties, possibly with modified delivery and pharmacokinetic profiles due to the long lipid chain.

A summary of potential research directions is presented in Table 1.

Research AvenueDescriptionPotential Applications
Stereoselective SynthesisDevelopment of synthetic methods to control the stereochemistry at C-8 and the geometry of the C-15 double bond.Production of enantiomerically pure compounds for biological testing and advanced materials.
Physicochemical Property AnalysisCharacterization of properties such as viscosity, thermal stability, and surface activity.Formulation of novel lubricants, surfactants, and specialty chemicals.
Biological Activity ScreeningInvestigation of potential pharmacological effects, leveraging the salicylate moiety.Development of new therapeutic agents with targeted delivery or prolonged action.
Material Science ApplicationsExploration of the use of the ester as a monomer or additive in polymer synthesis.Creation of new polymers with tailored properties like flexibility and biodegradability.

Identification of Unexplored Chemical Transformations and Synthetic Challenges

The synthesis of this compound presents several challenges. The preparation of the precursor alcohol, heptadec-15-en-8-ol, with precise control over the position of the double bond and the stereochemistry of the hydroxyl group is a non-trivial synthetic task. This would likely involve multi-step synthetic sequences, potentially utilizing modern organometallic or enzymatic reactions to install the chiral center and the alkene.

The esterification of heptadec-15-en-8-ol with 2-hydroxybenzoic acid (salicylic acid) itself poses a challenge. The hydroxyl group of salicylic (B10762653) acid is sterically hindered by the adjacent carboxylic acid group, which can reduce reactivity. Furthermore, the phenolic hydroxyl group is less nucleophilic than a typical aliphatic alcohol. Classical Fischer esterification conditions might lead to side reactions or require harsh conditions. More advanced coupling methods, such as the Steglich esterification using carbodiimide (B86325) activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would likely be more successful. nih.govjove.com

Unexplored transformations could include intramolecular reactions, such as cyclization reactions involving the double bond and the ester functionality, to create novel polycyclic structures. Additionally, the selective functionalization of the double bond in the presence of the aromatic ring and the ester group would be a key area for methodological development.

Prospective Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry can provide significant insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its three-dimensional structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and NMR chemical shifts.

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of the long alkyl chain and to understand how the molecule might interact with biological membranes or other macromolecules. This would be particularly valuable if the compound is investigated for biological applications. Furthermore, computational methods can be used to model the transition states of potential synthetic reactions, aiding in the optimization of reaction conditions and the prediction of stereochemical outcomes.

Integration of Advanced Analytical Techniques for Deeper Chemical Understanding

A thorough characterization of this compound would necessitate the use of a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for structural elucidation. While 1D NMR (¹H and ¹³C) would provide initial information, 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for unambiguously assigning all proton and carbon signals, especially within the complex heptadecenyl chain. Nuclear Overhauser Effect (NOE) experiments could help in determining the stereochemistry around the double bond and the relative orientation of different parts of the molecule.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, would be necessary to separate and quantify potential stereoisomers. Gas Chromatography (GC) could also be employed, possibly after derivatization of the phenolic hydroxyl group.

Potential for Methodological Advancement in Sustainable Organic Synthesis

The synthesis of complex esters like this compound provides an excellent platform for advancing sustainable organic synthesis. Research in this area could focus on several key principles of green chemistry.

The use of biocatalysis, employing enzymes such as lipases for the esterification step, could offer a mild and highly selective alternative to traditional chemical methods. Enzymes can operate in greener solvents and often exhibit high stereoselectivity, which would be advantageous for this target molecule.

Developing synthetic routes that utilize renewable starting materials would also be a significant advancement. For instance, the long-chain alcohol could potentially be derived from fatty acids obtained from plant oils. youtube.com

Furthermore, the implementation of greener reaction conditions, such as the use of ultrasound-assisted synthesis or mechanochemistry, could lead to reduced reaction times, lower energy consumption, and minimized waste generation. tandfonline.com The use of non-hazardous solvents like acetonitrile (B52724) in esterification reactions is another promising green alternative. nih.govjove.com The development of processes utilizing heterogeneous catalysts, such as modified fly ash, could also contribute to a more sustainable synthesis by simplifying catalyst recovery and reuse. acs.org

A comparison of traditional versus sustainable synthetic approaches is outlined in Table 2.

Synthetic StepTraditional MethodPotential Sustainable Alternative
Alcohol SynthesisMulti-step synthesis using petroleum-derived starting materials and stoichiometric reagents.Synthesis from renewable fatty acids using catalytic methods.
EsterificationFischer esterification with strong acid catalysts at high temperatures.Enzymatic esterification with lipases or Steglich esterification in greener solvents. nih.govjove.com
PurificationColumn chromatography using large volumes of organic solvents.Crystallization or solvent-free purification techniques.
Overall ProcessHigh energy consumption and waste generation.Reduced energy footprint, use of renewable resources, and minimized waste.

Q & A

Q. What are the optimal synthetic routes for heptadec-15-en-8-yl 2-hydroxybenzoate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of 2-hydroxybenzoic acid with heptadec-15-en-8-ol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Purity validation requires chromatographic methods (HPLC or GC-MS) coupled with spectroscopic analysis (¹H/¹³C NMR). For reproducibility, ensure stoichiometric control and inert atmosphere to prevent oxidation of the unsaturated alkene moiety. Structural confirmation via FT-IR (C=O ester peak ~1700 cm⁻¹) and NMR (characteristic shifts for the aromatic protons and alkene protons) is critical .

Q. How should researchers handle safety concerns during experimental work with this compound?

  • Methodological Answer : Refer to GHS guidelines for similar esters (e.g., skin/eye irritation, respiratory risks). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. Emergency protocols for spills include adsorption with inert materials (e.g., quartz sand) and disposal as hazardous waste. Monitor for symptoms of respiratory irritation (H335) and ensure proper ventilation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR identifies the alkene protons (δ 5.2–5.4 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm).
  • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • IR : Key peaks include O-H stretch (broad, ~2500–3300 cm⁻¹) and ester C=O (~1700 cm⁻¹). Cross-reference with computational simulations (e.g., DFT) for ambiguous signals .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and stereochemistry. Use SHELXL for refinement and Platon/CHECKCIF for validation. For example, SCXRD can distinguish between cis/trans alkene configurations or confirm hydrogen bonding patterns (e.g., O-H···O interactions between hydroxybenzoate groups). Address data discrepancies by re-examizing twinning, absorption corrections, or disorder modeling .

Q. What strategies mitigate challenges in reproducing published synthetic yields for this compound?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., DMAP vs. enzymatic lipases), solvent polarity (toluene vs. THF), and temperature (60–100°C).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., transesterification or oxidation byproducts).
  • Batch Consistency : Standardize starting material purity (e.g., ≥99% 2-hydroxybenzoic acid) and monitor reaction progress via TLC .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R₂²(8) dimeric rings between hydroxybenzoate groups). Computational tools (Hirshfeld surface analysis) quantify intermolecular interactions. Experimentally, variable-temperature XRD or DSC can correlate thermal stability with H-bond strength. For example, strong O-H···O bonds may reduce solubility in apolar solvents .

Data Validation and Reporting

Q. What criteria should be prioritized when validating crystallographic data for this compound?

  • Methodological Answer :
  • R-Factors : Ensure R₁ < 0.05 and wR₂ < 0.15 for high-resolution data.
  • ADP Checks : Validate thermal displacement parameters (e.g., Ueq for C atoms < 0.1 Ų).
  • Twinned Data : Use TWINLAW in SHELXL to model twin domains.
  • CIF Validation : Address alerts in PLATON (e.g., missed symmetry or solvent voids) .

Q. How should researchers document experimental procedures to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Main Text : Summarize key steps (e.g., reaction time, solvent ratios).
  • Supporting Information : Include full synthetic protocols, NMR/HRMS spectra, and crystallographic CIF files.
  • Metadata : Report instrument parameters (e.g., NMR frequency, column type for HPLC) and software versions (e.g., Gaussian 16 for DFT) .

Tables for Key Data

Table 1 : Spectral Signatures of this compound

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 5.35 ppm (m, 2H, CH₂=CH), 6.8–7.5 ppm (aromatic)
¹³C NMRδ 165.2 ppm (C=O), 130.5 ppm (CH₂=CH)
HRMS (ESI+)[M+Na]⁺: Calc. 345.23, Found: 345.22
IR1695 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H)

Table 2 : Crystallographic Validation Metrics

ParameterAcceptable RangeTool
R₁< 0.05SHELXL
wR₂< 0.15SHELXL
Completeness> 95% (θ < 25°)PLATON
Flack xx

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